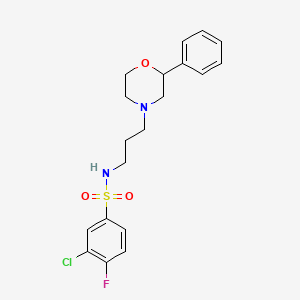
(E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurodegenerative Diseases
A study on water-soluble tricyclic xanthine derivatives, including compounds structurally related to the mentioned compound, revealed their potential as multitarget drugs for treating neurodegenerative diseases. These derivatives have shown promising results as dual-target-directed A1/A2A adenosine receptor antagonists and monoamine oxidase (MAO) inhibitors. This dual activity is beneficial for symptomatic and disease-modifying treatment of neurodegenerative diseases, indicating an advantage over single-target therapeutics (Brunschweiger et al., 2014).
Chemosensors
Another area of application involves the use of 1,8-naphthalimide derivatives for fluoride ion detection. Derivatives structurally similar to "(E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione" have been employed as efficient reversible colorimetric and fluorescent chemosensors. These compounds show selective sensitivity to fluoride ions over a range of other anions, demonstrating the potential for environmental monitoring and diagnostic applications (Zhang et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of a base to form the desired compound.", "Starting Materials": [ "4-(benzyloxy)benzaldehyde", "hydrazine hydrate", "7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione", "base" ], "Reaction": [ "Step 1: Condensation of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with 7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of a base to form the desired compound." ] } | |
Numéro CAS |
682776-47-2 |
Nom du produit |
(E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione |
Formule moléculaire |
C24H26N6O3 |
Poids moléculaire |
446.511 |
Nom IUPAC |
3-methyl-7-(2-methylpropyl)-8-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C24H26N6O3/c1-16(2)14-30-20-21(29(3)24(32)27-22(20)31)26-23(30)28-25-13-17-9-11-19(12-10-17)33-15-18-7-5-4-6-8-18/h4-13,16H,14-15H2,1-3H3,(H,26,28)(H,27,31,32)/b25-13+ |
Clé InChI |
IWCBAGNUOAXUOZ-DHRITJCHSA-N |
SMILES |
CC(C)CN1C2=C(N=C1NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4)N(C(=O)NC2=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2861908.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2861910.png)
![6-Ethyl-2-mercaptothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2861911.png)
![N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2861913.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2861914.png)
![3-(Prop-2-enoylamino)-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B2861918.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate](/img/structure/B2861919.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2861920.png)
![Methyl 2-(4-bromophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2861922.png)

![N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2861926.png)
![N-(3-chloro-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2861931.png)